N-cycloheptyl-2-((5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cycloheptyl-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5OS/c1-2-15-19-20-17(22(15)21-11-7-8-12-21)24-13-16(23)18-14-9-5-3-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNSJOXUOMFOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-((5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and subsequent cyclization.
Introduction of the pyrrole ring: This involves the reaction of the triazole intermediate with pyrrole derivatives under controlled conditions.
Attachment of the cycloheptyl group: This step usually involves nucleophilic substitution reactions where the cycloheptyl group is introduced to the triazole-pyrrole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-((5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituents but often involve catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₅H₂₁N₅OS
- Molecular Weight : 319.4 g/mol
- CAS Number : 896286-84-3
Structural Characteristics
The compound consists of a cycloheptyl group attached to a thioacetamide moiety, which is further linked to a 1H-pyrrole and triazole ring. This unique structure contributes to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds similar to N-cycloheptyl-2-((5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide have demonstrated efficacy against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Exhibited antifungal properties against species such as Candida albicans and Aspergillus fumigatus .
Antifungal Properties
The triazole ring is known for its antifungal activity. Compounds containing this moiety have been reported to inhibit the growth of pathogenic fungi effectively. The presence of the pyrrole ring enhances this activity by potentially interacting with fungal enzymes involved in cell wall synthesis .
Therapeutic Potential in Disease Management
N-cycloheptyl derivatives have been investigated for their role in treating various diseases, particularly due to their ability to modulate biological pathways:
- Antitubercular Activity : Similar compounds have shown promise in combating tuberculosis by inhibiting the growth of Mycobacterium tuberculosis .
- Cancer Research : The compound's structural features may contribute to its potential as an anticancer agent by targeting specific pathways involved in tumor growth and proliferation .
- Inflammatory Diseases : Some studies suggest that triazole-containing compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory conditions .
Case Studies and Research Findings
Several studies have highlighted the significance of N-cycloheptyl derivatives:
Study 1: Antibacterial Activity Assessment
A comparative study evaluated the antibacterial efficacy of various triazole derivatives, including those similar to N-cycloheptyl compounds. The results indicated that these compounds exhibited MIC values significantly lower than conventional antibiotics, suggesting their potential as effective alternatives .
Study 2: Antifungal Efficacy
In vitro studies demonstrated that N-cycloheptyl derivatives inhibited fungal growth at concentrations comparable to established antifungal agents. This study emphasized the importance of structural modifications in enhancing antifungal activity .
Study 3: Pharmacological Profile
A comprehensive review summarized the pharmacological profiles of various triazole derivatives, indicating their broad spectrum of activity against both bacterial and fungal pathogens. The findings support further exploration into the therapeutic applications of these compounds .
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-((5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The 1,2,4-triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. This compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares a core structure with several derivatives, differing primarily in substituents on the triazole ring and acetamide moiety. Key structural distinctions include:
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The 1H-pyrrole moiety may engage in π-π stacking or hydrogen bonding, contrasting with the pyridine rings in VUAA1/OLC15, which facilitate cation-π interactions in Orco channels .
- Thioether linkages are conserved across all compounds, critical for maintaining structural integrity and binding affinity .
Key Observations :
- The absence of melting point data for the target compound limits direct comparisons, but derivatives with aromatic substituents (e.g., 6a: 182–184°C) generally exhibit higher melting points than aliphatic variants .
Table 3: Functional Roles of Structural Analogs
Key Observations :
- VUAA1 and OLC15 are pivotal tools in insect olfaction studies, with EC50 values in the micromolar range for Orco activation . The target compound’s pyrrole group may alter binding kinetics compared to VUAA1’s pyridine.
- The cycloheptyl group in the target compound could enhance membrane permeability, a desirable trait for in vivo applications .
- Derivatives like 6a–6c highlight the role of substituent electronic effects (e.g., pyridine vs. pyrrole) in modulating biological activity .
Biological Activity
N-cycloheptyl-2-((5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on recent studies and findings.
Chemical Structure and Synthesis
The compound features a cycloheptyl group linked to a thioacetamide moiety, which is further substituted with a pyrrole and a triazole ring. The synthesis typically involves multi-step reactions that include the formation of the triazole ring through cyclization reactions involving appropriate precursors.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens, including:
| Pathogen | Activity Level |
|---|---|
| Candida albicans | Strong |
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Variable |
These findings suggest that the triazole moiety plays a crucial role in enhancing the antimicrobial efficacy of the compound .
2. Anticancer Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Notably, studies have shown that compounds containing similar structural features exhibit promising anticancer activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 29 |
| HeLa (Cervical) | 73 |
The observed cytotoxicity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various mechanisms .
The biological activity of this compound can be linked to its interaction with specific biological targets. The presence of nitrogen-rich heterocycles such as triazoles is known to facilitate interactions with enzymes and receptors involved in cell signaling pathways. This can lead to:
- Inhibition of Enzymatic Activity : Compounds like N-cycloheptyl derivatives may inhibit enzymes critical for cancer cell survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that thioacetamide derivatives exhibited potent antifungal activity against resistant strains of Candida spp., suggesting potential for therapeutic use in treating fungal infections .
- Cytotoxicity Assessment : In vitro studies on various cancer cell lines revealed that compounds with triazole and pyrrole moieties showed enhanced cytotoxic effects compared to standard chemotherapeutics like Doxorubicin .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-cycloheptyl-2-((5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?
- Methodological Answer : The synthesis of triazole-thioacetamide derivatives typically involves hydrazinolysis , nucleophilic addition , and heterocyclization steps. For example, ethyl 5-methyl-1H-pyrazole-3-carboxylate can undergo hydrazinolysis followed by reaction with phenyl isothiocyanate to form intermediate thiols, which are then alkylated with chloroacetamide derivatives . Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical. Yields >80% are achievable by using polar aprotic solvents (e.g., DMF) and controlled alkaline conditions .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H NMR : Resolves proton environments (e.g., cycloheptyl CH2 groups at δ 1.4–1.8 ppm, triazole protons at δ 8.2–8.5 ppm) .
- IR : Confirms key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) and purity (>95% by TLC) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use PASS On-line® software for in silico prediction of biological targets (e.g., antimicrobial, anticancer activity) followed by in vitro assays. For example, molecular docking against enzymes like CYP450 or kinase inhibitors can prioritize targets . Initial in vitro testing might include antimicrobial disk diffusion or MTT assays for cytotoxicity .
Advanced Research Questions
Q. How do computational methods like molecular docking enhance the prediction of bioactivity for triazole-thioacetamide derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to target proteins (e.g., bacterial dihydrofolate reductase). For example, triazole-thioacetamides show strong interactions with active-site residues (e.g., hydrogen bonding with Asp27, hydrophobic interactions with Phe92) . PASS software predicts probable activities (e.g., Pa > 0.7 for antifungal activity) to guide experimental validation .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected splitting or peak shifts) can arise from conformational isomerism or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals and HPLC purification to isolate stereoisomers . Cross-validate with high-resolution mass spectrometry (HR-MS) to confirm molecular integrity .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodological Answer :
- Vary substituents : Replace the cycloheptyl group with other alicyclic amines (e.g., cyclopentyl, adamantyl) to assess steric effects on bioactivity .
- Modify the triazole core : Introduce electron-withdrawing groups (e.g., -NO2) at the 4-position to enhance electrophilicity and target binding .
- Quantitative SAR (QSAR) : Use descriptors like logP, polar surface area, and Hammett constants to correlate physicochemical properties with activity .
Q. What advanced methodologies optimize reaction conditions for scale-up synthesis?
- Methodological Answer : Employ design of experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent ratios. For example, a central composite design revealed that increasing reaction temperature from 25°C to 60°C improved yields by 22% while reducing byproduct formation . Flow chemistry can further enhance reproducibility for multi-step syntheses .
Data and Analytical Considerations
Q. How should researchers handle solubility challenges during in vitro assays?
- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to solubilize hydrophobic derivatives. Confirm biocompatibility via solvent controls in cytotoxicity assays . For NMR studies, deuterated DMSO or CDCl3 is preferred due to broad solubility .
Q. What are best practices for validating synthetic intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
